molecular formula C17H18N2O5 B5725545 N'-[(2,3-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide

N'-[(2,3-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide

Cat. No. B5725545
M. Wt: 330.33 g/mol
InChI Key: HXLQYELHMVBDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2,3-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide, also known as DMOG, is a chemical compound that has gained significant attention in scientific research due to its ability to mimic hypoxia. Hypoxia is a condition where there is a lack of oxygen in the body's tissues, which can lead to various diseases. DMOG has been shown to activate the hypoxia-inducible factor (HIF) pathway, which is a crucial mechanism in the body's response to hypoxia.

Mechanism of Action

N'-[(2,3-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide activates the HIF pathway by inhibiting the activity of prolyl hydroxylases (PHDs). PHDs are enzymes that hydroxylate HIF-1α, which targets it for degradation. By inhibiting PHD activity, this compound stabilizes HIF-1α, leading to its accumulation in the cell. This accumulation leads to the activation of downstream genes involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce angiogenesis, erythropoiesis, and glucose metabolism. In vivo studies have shown that this compound can improve wound healing, increase tumor oxygenation, and reduce ischemic injury. However, the effects of this compound can vary depending on the concentration used and the cell type being studied.

Advantages and Limitations for Lab Experiments

N'-[(2,3-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, this compound has some limitations. It can be toxic at high concentrations, and its effects can be cell-type specific. In addition, this compound can activate other pathways besides the HIF pathway, which can complicate data interpretation.

Future Directions

There are several future directions for N'-[(2,3-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide research. One area of interest is the development of this compound analogs that can selectively activate the HIF pathway without activating other pathways. Another area of interest is the use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Finally, the use of this compound in clinical trials for various diseases, including cancer and ischemia, is an area of active research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its ability to activate the HIF pathway. It has been used extensively in various disease models and has shown promising results. However, more research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

N'-[(2,3-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide can be synthesized using a simple two-step process. The first step involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. In the second step, the acid chloride is reacted with 4-methoxybenzenecarboximidamide to form this compound. The overall yield of this synthesis method is around 60%.

Scientific Research Applications

N'-[(2,3-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide has been used extensively in scientific research due to its ability to activate the HIF pathway. This pathway is involved in various physiological processes, including angiogenesis, erythropoiesis, and glucose metabolism. This compound has been shown to induce HIF-1α expression, which can lead to the activation of downstream genes involved in these processes. In addition, this compound has been used in various disease models, including cancer, ischemia, and wound healing.

properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2,3-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-21-12-9-7-11(8-10-12)16(18)19-24-17(20)13-5-4-6-14(22-2)15(13)23-3/h4-10H,1-3H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLQYELHMVBDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)C2=C(C(=CC=C2)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)C2=C(C(=CC=C2)OC)OC)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.